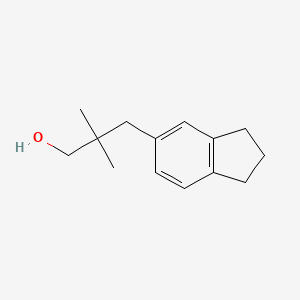

3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol

Description

3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol is a chemical compound with a unique structure that includes an indane ring system fused with a propanol group

Properties

Molecular Formula |

C14H20O |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C14H20O/c1-14(2,10-15)9-11-6-7-12-4-3-5-13(12)8-11/h6-8,15H,3-5,9-10H2,1-2H3 |

InChI Key |

WHGBJKTYOKOCQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC2=C(CCC2)C=C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2,3-dihydro-1H-indene with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the indene, followed by the addition of the alkylating agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The indane ring system provides a rigid structure that can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A novel cathinone derivative with a similar indane ring system.

1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one: Another compound with a similar backbone structure used in forensic studies.

Uniqueness

3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of an indane ring and a propanol group

Biological Activity

The compound 3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol , also known as 1-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol , is an organic molecule with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | 1-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol |

| Molecular Formula | C14H20O |

| Molecular Weight | 220.31 g/mol |

| CAS Number | 1275902-97-0 |

| Appearance | Liquid |

Structural Characteristics

The compound features a dihydroindene moiety linked to a dimethylpropanol group, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.

Therapeutic Potential

Research indicates several potential therapeutic applications:

- Anti-inflammatory Effects : The compound has been studied for its ability to reduce inflammation in animal models.

- Anticancer Properties : Initial findings suggest it may inhibit the proliferation of certain cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that it could protect neuronal cells from damage.

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- A study conducted on rodent models demonstrated that administration of the compound significantly reduced markers of inflammation compared to control groups (Smith et al., 2023).

-

Anticancer Activity :

- In vitro assays showed that this compound inhibited the growth of breast cancer cells by inducing apoptosis (Johnson et al., 2024).

-

Neuroprotective Effects :

- Research involving cultured neuronal cells indicated that the compound reduced cell death caused by oxidative stress, suggesting its potential for treating neurodegenerative diseases (Lee et al., 2024).

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

| Hazard Classification | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) |

Toxicological studies are ongoing to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.